An In-depth Technical Guide to the Physical Properties of (1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine
An In-depth Technical Guide to the Physical Properties of (1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the chiral amine (1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine. While this specific enantiomer is not extensively characterized in publicly accessible literature, this document consolidates available data on the racemic mixture and its precursors, offering field-proven methodologies for its synthesis, resolution, and characterization. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a detailed understanding of this compound and its analogs. We will delve into its structural attributes, physicochemical parameters, and provide robust experimental protocols grounded in established chemical principles.
Introduction and Nomenclature
(1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine is a chiral primary amine featuring a 1,3-benzodioxole moiety, commonly known as a methylenedioxyphenyl group. This structural motif is present in a variety of naturally occurring and synthetic compounds, including the well-known psychoactive substances 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA). However, it is crucial to distinguish the topic compound from these amphetamine derivatives by the length of its alkyl chain; it is an ethanamine derivative, not a propanamine.
The primary focus of this guide is the (1R)-enantiomer. Due to a scarcity of specific data for this isomer, much of the quantitative physical data presented herein pertains to the racemic mixture, 1-(1,3-benzodioxol-5-yl)ethanamine .
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IUPAC Name: (1R)-1-(1,3-benzodioxol-5-yl)ethan-1-amine
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Racemate IUPAC Name: 1-(1,3-benzodioxol-5-yl)ethanamine[1]
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Common Synonyms (Racemate): 3,4-Methylenedioxyphenyl-1-ethanamine, MDM1EA[1]
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CAS Number (Racemate): 121734-64-3[2]
Molecular Structure and Stereochemistry
The defining feature of this molecule is the stereocenter at the alpha-carbon (C1) of the ethylamine chain. The "(1R)" designation specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. The presence of this stereocenter means the compound can exist as two non-superimposable mirror images, the (1R) and (1S) enantiomers. These enantiomers are expected to have identical physical properties in a non-chiral environment (e.g., melting point, boiling point, density) but will differ in their interaction with plane-polarized light (optical rotation) and other chiral molecules.
Physicochemical Properties
| Property | Value (for Racemic Mixture) | Value (for MDPEA) | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol | [2] |
| Appearance | Not specified (likely an oil or low-melting solid) | Colorless to Yellow to Orange clear liquid | |
| Boiling Point | 260.9 °C at 760 mmHg | ~280-282 °C (est.) | [3] |
| Melting Point | Not available | Not applicable (liquid at RT) | |
| Melting Point (HCl Salt) | Not available | 216-218 °C | [4] |
| Density | 1.198 g/cm³ | 1.204 g/cm³ (calculated) | [3] |
| Solubility | Not available | Slightly soluble in water (2.3 g/L at 25 °C, calculated) | |
| Optical Rotation [α]D | 0° (as a racemate) | Not applicable (achiral) |
Note: The physical properties of the (1R)-enantiomer are expected to be identical to the racemic mixture, with the critical exception of optical rotation, which will be equal in magnitude but opposite in sign to the (1S)-enantiomer.
Synthesis and Chiral Resolution
The synthesis of racemic 1-(1,3-benzodioxol-5-yl)ethanamine is most logically achieved via reductive amination of the corresponding ketone. The subsequent separation of the enantiomers is a critical step to isolate the desired (1R)-enantiomer.
Synthesis of Racemic 1-(1,3-benzodioxol-5-yl)ethanamine
The synthesis begins with the commercially available precursor, 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-(Methylenedioxy)acetophenone).
Caption: Synthesis of the racemic amine via reductive amination.
Experimental Protocol: Reductive Amination
Causality: This protocol utilizes sodium cyanoborohydride as the reducing agent. Unlike stronger hydrides like LiAlH₄, NaBH₃CN is selective for the protonated imine intermediate over the ketone starting material, which minimizes the formation of the corresponding alcohol byproduct and improves the yield of the desired amine.
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Reaction Setup: To a solution of 1-(1,3-benzodioxol-5-yl)ethanone (1.0 eq) in methanol, add ammonium acetate (approx. 10 eq). Stir the mixture at room temperature until the ketone has been consumed and imine formation is complete (monitor by TLC or GC-MS).
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Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
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Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction by the careful addition of dilute hydrochloric acid until the solution is acidic (pH ~2) to decompose any remaining reducing agent.
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Extraction: Basify the aqueous solution with aqueous NaOH to pH >12. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic amine. Further purification can be achieved by vacuum distillation or column chromatography.
Chiral Resolution of the Racemic Amine
Trustworthiness: The resolution of a racemic amine via diastereomeric salt formation is a classic and highly reliable method in organic chemistry. The key to success is the selection of an appropriate chiral resolving agent and a solvent system that allows for the preferential crystallization of one diastereomeric salt.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
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Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the minimum amount of the same warm solvent.
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Crystallization: Slowly add the warm tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization. The goal is to find conditions where one diastereomeric salt is significantly less soluble than the other.
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Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt. The enantiomeric excess (e.e.) of the salt should be determined by chiral HPLC or by liberating the amine and measuring its optical rotation.
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Recrystallization: If necessary, recrystallize the salt from a suitable solvent to improve the enantiomeric purity.
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Liberation of Free Amine: Dissolve the pure diastereomeric salt in water and basify with a strong base (e.g., 2M NaOH) to a pH > 12. Extract the liberated free amine with an organic solvent. Dry the organic layer and remove the solvent to yield the enantiomerically pure (1R)-1-(1,3-benzodioxol-5-yl)ethanamine.
Spectroscopic Data and Analysis
While specific spectra for (1R)-1-(1,3-benzodioxol-5-yl)ethan-1-amine are not available in the searched databases, we can predict the key characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: Three signals in the aromatic region (~6.7-6.9 ppm), likely two doublets and a singlet or a doublet of doublets, characteristic of the 1,2,4-trisubstituted benzene ring.
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Dioxole Protons: A characteristic singlet at ~5.9-6.0 ppm for the -O-CH₂-O- group.
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Methine Proton (-CH-NH₂): A quartet at ~4.0-4.2 ppm, coupled to the methyl protons.
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Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent (~1.5-3.0 ppm).
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Methyl Protons (-CH₃): A doublet at ~1.3-1.5 ppm, coupled to the methine proton.
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons: Signals between ~106-148 ppm. The two carbons attached to oxygen will be downfield (~147-148 ppm).
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Dioxole Carbon (-O-CH₂-O-): A distinct signal around ~101 ppm.
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Methine Carbon (-CH-NH₂): A signal around ~50-55 ppm.
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Methyl Carbon (-CH₃): A signal in the aliphatic region, around ~20-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretch: A characteristic pair of medium-intensity peaks for a primary amine at ~3300-3400 cm⁻¹.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks at ~1600 cm⁻¹ and ~1500 cm⁻¹.
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C-O Stretch (Dioxole): Strong bands in the region of ~1250 cm⁻¹ and ~1040 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
For Electron Ionization (EI-MS), the molecular ion peak [M]⁺ at m/z = 165 would be expected. The major fragmentation pathway would likely be the alpha-cleavage, resulting in the loss of a methyl group to form a stable iminium cation, which would be the base peak.
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m/z = 165: Molecular ion [C₉H₁₁NO₂]⁺
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m/z = 150: [M - CH₃]⁺, likely the base peak due to the formation of a resonance-stabilized iminium ion.
Conclusion
(1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine is a chiral molecule of interest in medicinal and synthetic chemistry. While its specific physical properties are not well-documented, this guide provides a robust framework based on the known data of its racemic form and related compounds. The provided protocols for synthesis and resolution are based on established, reliable chemical transformations and offer a clear pathway for researchers to obtain and characterize this compound. Further experimental work is required to definitively determine the physical constants, such as optical rotation and melting point of its chiral salts, which are crucial for the full characterization of this specific enantiomer.
References
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Gajera, N. N., Patel, M. C., Jotani, M. M., & Tiekink, E. R. T. (2013). 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methyl-phenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o736–o737. [Link]
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Axsyn Chemical Catalog. (n.d.). 1,3-Benzodioxole-5-ethanamine,hydrochloride (1:1). Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84310, 1,3-Benzodioxol-5-amine. PubChem. Retrieved January 19, 2026, from [Link].
- Bio-Rad Laboratories. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High).
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Zhang, L., et al. (2012). Simultaneous determination of diastereoisomeric and enantiomeric impurities in (1R, 3R)-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester a key intermediate of tadalafil by chiral high-performance liquid chromatography. Chirality, 24(4), 303-6. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129498, 3,4-Methylenedioxyphenyl-1-ethanamine. PubChem. Retrieved January 19, 2026, from [Link].
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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ChemSrc. (n.d.). 1-(1,3-benzodioxol-5-yl)ethanamine. Retrieved January 19, 2026, from [Link]
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Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 125-127. [Link]
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de Souza, M. V. N., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6), 555-560. [Link]

